molecular formula C11H11ClO4S B13570704 rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans

rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans

Cat. No.: B13570704
M. Wt: 274.72 g/mol
InChI Key: WWQRYPJYEVYJOX-VHSXEESVSA-N
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Description

rac-Methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans is a cyclopropane derivative with a chlorosulfonyl functional group

Preparation Methods

The synthesis of rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans typically involves the reaction of a suitable cyclopropane precursor with chlorosulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

rac-Methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include sulfonamide, sulfonate, and sulfonic acid derivatives.

Scientific Research Applications

rac-Methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans involves its interaction with molecular targets such as enzymes or receptors that recognize the sulfonyl group. The compound can act as an inhibitor or activator of these targets, depending on the specific biological context. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans include other cyclopropane derivatives with sulfonyl or chlorosulfonyl groups. These compounds share similar structural features but may differ in their reactivity and applications. Examples of similar compounds include:

  • rac-Methyl(1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate
  • rac-Methyl(1R,2S)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate

Properties

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

methyl (1R,2R)-2-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1

InChI Key

WWQRYPJYEVYJOX-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)S(=O)(=O)Cl

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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